4'-((6-(Acryloyloxy)hexyl)oxy)-[1,1'-biphenyl]-4-carboxylic acid
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Overview
Description
4’-((6-(Acryloyloxy)hexyl)oxy)-[1,1’-biphenyl]-4-carboxylic acid is an organic compound with the molecular formula C16H20O5 It is known for its unique structure, which includes an acryloyloxy group attached to a hexyl chain, further connected to a biphenyl carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-((6-(Acryloyloxy)hexyl)oxy)-[1,1’-biphenyl]-4-carboxylic acid typically involves the esterification of 4-hydroxybenzoic acid with 6-bromohexanol, followed by the acrylation of the resulting intermediate with acryloyl chloride. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
4’-((6-(Acryloyloxy)hexyl)oxy)-[1,1’-biphenyl]-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The acryloyloxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid derivative.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are the substituted derivatives with the nucleophile attached to the acryloyloxy group.
Scientific Research Applications
4’-((6-(Acryloyloxy)hexyl)oxy)-[1,1’-biphenyl]-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 4’-((6-(Acryloyloxy)hexyl)oxy)-[1,1’-biphenyl]-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The acryloyloxy group can undergo polymerization reactions, leading to the formation of cross-linked networks. Additionally, the biphenyl moiety can interact with biological targets, potentially inhibiting specific enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- 4-((6-(Acryloyloxy)hexyl)oxy)benzoic acid
- 4-Cyanophenyl 4-((6-(acryloyloxy)hexyl)oxy)benzoate
- 4-((6-(Acryloyloxy)hexyl)oxy)-4’-cyanobiphenyl
Uniqueness
4’-((6-(Acryloyloxy)hexyl)oxy)-[1,1’-biphenyl]-4-carboxylic acid is unique due to its biphenyl carboxylic acid structure, which imparts specific chemical and physical properties. This compound’s ability to undergo polymerization and its potential bioactivity make it distinct from other similar compounds .
Properties
Molecular Formula |
C22H24O5 |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
4-[4-(6-prop-2-enoyloxyhexoxy)phenyl]benzoic acid |
InChI |
InChI=1S/C22H24O5/c1-2-21(23)27-16-6-4-3-5-15-26-20-13-11-18(12-14-20)17-7-9-19(10-8-17)22(24)25/h2,7-14H,1,3-6,15-16H2,(H,24,25) |
InChI Key |
JVKPTVFUEQBSSO-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)OCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)O |
Origin of Product |
United States |
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